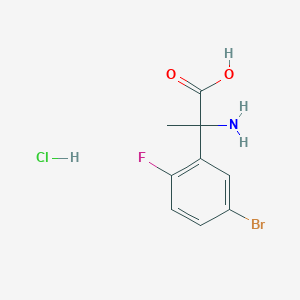

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride

Description

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride (CAS: 1374765-83-9) is a halogenated amino acid derivative with a molecular formula of C₉H₁₀BrClFNO₂ and a molecular weight of 298.53 g/mol . The compound features a propanoic acid backbone substituted with an amino group and a 5-bromo-2-fluorophenyl aromatic ring. This compound is typically utilized in pharmaceutical research as a building block for drug discovery, particularly in targeting receptors or enzymes where halogenated motifs enhance binding affinity .

Properties

Molecular Formula |

C9H10BrClFNO2 |

|---|---|

Molecular Weight |

298.53 g/mol |

IUPAC Name |

2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H9BrFNO2.ClH/c1-9(12,8(13)14)6-4-5(10)2-3-7(6)11;/h2-4H,12H2,1H3,(H,13,14);1H |

InChI Key |

VVAZAXPMYYQIAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)F)(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation from Parent Compound

Conversion to Hydrochloride Salt

The most straightforward method to prepare 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride is through the direct acidification of the free base form. This typically involves:

- Dissolving 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid in an appropriate organic solvent (typically ethanol, methanol, or diethyl ether)

- Adding a solution of hydrogen chloride (either as gas or in anhydrous solvent) until precipitation occurs

- Filtering and drying the precipitate under vacuum conditions

This method is commonly employed for converting amino acid free bases to their corresponding hydrochloride salts, providing improved stability and solubility characteristics.

Direct Synthesis Approaches

Dynamic Kinetic Resolution Approach

Based on analogous amino acid preparations, dynamic kinetic resolution represents one of the most effective methods for preparing enantiomerically pure 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid, which can subsequently be converted to the hydrochloride salt.

Synthetic Procedure

The synthesis protocol involves:

- Preparation of the racemic 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid

- Formation of a complex with a chiral tridentate ligand and a nickel(II) salt

- Selective crystallization of the diastereomeric complex

- Disassembly of the complex to yield the enantiomerically enriched amino acid

- Conversion to the hydrochloride salt

This approach has demonstrated excellent scalability, with potential for multi-gram synthesis with high enantiomeric purity.

Reaction Conditions

Table 1: Reaction Conditions for Dynamic Kinetic Resolution

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | Methanol | Degassed prior to use |

| Temperature | 50°C | Critical for optimal diastereoselectivity |

| Reaction Time | 2.5 hours | Monitored until complete consumption of starting ligand |

| Base | Potassium carbonate | 5 equivalents relative to substrate |

| Metal Source | Nickel(II) chloride anhydrous | 1 equivalent relative to substrate |

| Quenching | Acetic acid/water mixture at 0°C | Critical for high yield |

Alkylation Approach

Another potential synthetic route involves alkylation of a chiral glycine equivalent, which could be adapted for the synthesis of 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid.

Key Steps

- Preparation of a chiral glycine equivalent (a Ni(II) complex with a chiral ligand)

- Alkylation with an appropriate electrophile to introduce the 5-bromo-2-fluorophenyl group

- Hydrolysis of the complex to release the amino acid

- Conversion to the hydrochloride salt

This approach typically achieves good chemical yields and diastereoselectivity on smaller scales but may encounter challenges when scaled up.

Alternative Synthetic Pathways

Strecker Synthesis Adaptation

The Strecker synthesis represents a classical approach to α-amino acid preparation and could be adapted to synthesize 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid:

- Preparation of 5-bromo-2-fluoroacetophenone

- Conversion to the corresponding imine with ammonia

- Addition of cyanide (typically as hydrogen cyanide or trimethylsilyl cyanide)

- Hydrolysis of the aminonitrile to the amino acid

- Conversion to the hydrochloride salt

While this method offers a potentially straightforward route, the use of cyanide reagents presents safety concerns that must be addressed through appropriate engineering controls.

Enzymatic Resolution

For large-scale production with high enantiopurity, enzymatic resolution represents a promising approach:

- Synthesis of racemic 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid

- Selective enzymatic hydrolysis or acylation of one enantiomer

- Separation of the products

- Optional recycling of the undesired enantiomer

- Conversion to the hydrochloride salt

Phenylalanine ammonia-lyase enzymes have demonstrated utility in resolving similar α-amino acid derivatives, although specific applications to halogenated derivatives require optimization.

Optimization of Reaction Conditions

Critical Parameters for High Yield and Purity

Table 2: Optimization Parameters for 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid Synthesis

| Parameter | Impact on Synthesis | Optimal Range |

|---|---|---|

| Solvent Selection | Affects solubility and reaction rate | DMF for alkylation; Methanol for DKR |

| Reaction Temperature | Influences stereoselectivity | 0-5°C for alkylation; 50°C for DKR |

| Reagent Purity | Critical for reproducibility | >99% purity of all reagents |

| Base Selection | Affects alkylation efficiency | NaOH beads for alkylation; K2CO3 for DKR |

| Inert Atmosphere | Prevents oxidation | Required for alkylation; optional for DKR |

| Reaction Time | Impacts yield and purity | 2-4h for alkylation; 2-3h for DKR |

Purification Strategies

The purification of this compound typically involves:

- Recrystallization from appropriate solvents (methanol/diethyl ether is commonly effective)

- Washing with cold acetonitrile to remove impurities

- Drying under vacuum at 50°C to remove residual solvents

These purification steps are crucial for achieving pharmaceutical-grade material with purity exceeding 95%.

Large-Scale Production Considerations

For industrial-scale synthesis, the dynamic kinetic resolution approach offers significant advantages:

- Operational convenience with less strict control conditions

- Excellent chemical yields (>90%) and high stereoselectivity

- Potential for recycling of the chiral ligand

- Applicability to multi-kilogram scale production

The alkylation approach, while effective at laboratory scale, presents challenges in maintaining stereoselectivity when scaled up beyond 1g scale.

Analytical Characterization Methods

Table 3: Analytical Methods for Product Characterization

| Analytical Method | Purpose | Key Parameters |

|---|---|---|

| 1H NMR | Structure confirmation | Key signals: methyl group (singlet), aromatic protons |

| 19F NMR | Fluorine position confirmation | Signal range approximately -115 to -120 ppm |

| Mass Spectrometry | Molecular weight confirmation | Expected m/z: 262 (parent compound) |

| HPLC | Purity assessment | Typically employing C18 column with gradient elution |

| X-ray Crystallography | Absolute configuration determination | For solid-state structure confirmation |

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three primary functional groups:

-

Amino group (-NH₂)

-

Carboxylic acid (-COOH)

-

Halogen-substituted phenyl ring (5-bromo-2-fluorophenyl)

These groups enable diverse reactions, including nucleophilic substitution, amide formation, and redox processes.

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring is susceptible to nucleophilic substitution due to its electrophilic nature. Reactions include:

-

Thioether formation : Reaction with thiols (e.g., mercaptans) replaces bromine, forming sulfur-containing derivatives.

-

Hydrolysis : Under basic conditions, bromine substitution with hydroxide ions could yield a phenolic derivative, though experimental data is not explicitly provided.

Reaction Conditions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Thioether formation | Thiols (e.g., NaSH), base | Sulfur-substituted aromatic ring |

| Hydrolysis | NaOH, aqueous medium | Phenolic derivative (hypothetical) |

Amide Formation

The carboxylic acid group (-COOH) can react with amines or acylating agents to form amides:

-

Coupling reactions : Use of coupling agents (e.g., DCC, EDC) with amines to form peptide bonds.

-

Acyl chloride intermediates : Conversion of -COOH to an acyl chloride (e.g., using thionyl chloride) facilitates amide synthesis.

Mechanism Highlight

The amino group (-NH₂) may participate in amidation, though steric hindrance from the adjacent phenyl ring could influence reactivity.

Reduction and Oxidation Reactions

-

Reduction : Sodium borohydride (NaBH₄) could reduce carbonyl-containing intermediates, though direct application to this compound is not documented.

-

Oxidation : Potassium permanganate (KMnO₄) may oxidize α-carbon hydrogens, though the amino and halogen groups might stabilize the molecule against over-oxidation.

Enzymatic and Catalytic Transformations

While not directly studied for this compound, analogous amino acids undergo catalytic isomerization via enzymes like phenylalanine amino mutase (PAM). Such processes involve:

-

Hydroamination : Addition of ammonia to carbonyl groups, potentially altering stereochemistry .

-

Dynamic Kinetic Resolution : Nickel-catalyzed resolutions of racemic mixtures, as demonstrated in similar systems .

Challenges and Considerations

-

Steric hindrance : The bulky phenyl ring may impede nucleophilic attack or enzymatic binding.

-

Halogen effects : Fluorine’s electron-withdrawing nature could deactivate the phenyl ring, reducing nucleophilic aromatic substitution rates.

Research Gaps

-

Kinetic data : Limited information on reaction rates for substitution or oxidation processes.

-

Biological activity : Mechanistic studies on how halogen substitution alters pharmacological profiles remain sparse.

References : EvitaChem (2025). University of Groningen (n.d.). ACS Omega (2019). PMC (2013). EvitaChem (2025).

Scientific Research Applications

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and halogen atoms play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Halogen Type and Position

- 5-Bromo-2-fluorophenyl vs. 3-Chlorophenyl: Replacement of bromine and fluorine with chlorine (e.g., 2-amino-2-(3-chlorophenyl)propanoic acid hydrochloride, CAS: 1810069-93-2) reduces steric bulk and electronegativity. Chlorine’s lower van der Waals radius compared to bromine may improve solubility but diminish hydrophobic interactions in binding pockets .

Functional Group Additions

- Hydroxyl and Methoxy Groups: 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS: 1810074-58-8) and 2-amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (CAS: 871842-89-6) incorporate hydroxyl or methoxy groups. These electron-donating substituents alter electronic density, affecting hydrogen-bonding capacity and oxidative stability .

Backbone Modifications: Propanoic Acid vs. Acetic Acid

Shortening the carbon chain from propanoic acid to acetic acid (e.g., (R)-2-amino-2-(4-fluorophenyl)acetic acid hydrochloride, CAS: 93939-74-3) reduces conformational flexibility. This modification impacts binding kinetics, as seen in analogues targeting amino acid transporters or enzymes .

Influence of Halogen Position

- Meta vs. Para Halogenation: Bromine at the para position (e.g., 2-amino-3-(4-bromophenyl)propanoic acid hydrochloride, CAS: 108540-72-3) increases steric hindrance compared to meta-substituted derivatives. Para-substituted compounds often exhibit stronger π-π stacking interactions in hydrophobic protein pockets .

Stereochemical Variations

Enantiomers like (R)- and (S)-2-amino-2-(4-fluorophenyl)acetic acid (CAS: 93939-74-3 and 19883-57-9) demonstrate divergent biological activities due to chiral recognition in target binding sites. The target compound’s stereochemical configuration (if specified) would similarly influence its pharmacological profile .

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Analogues

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Target Compound | C₉H₁₀BrClFNO₂ | 5-Bromo-2-fluorophenyl | 298.53 | 1374765-83-9 |

| 2-Amino-2-(3-chlorophenyl)propanoic acid HCl | C₉H₁₁Cl₂NO₂ | 3-Chlorophenyl | 244.10 (est.) | 1810069-93-2 |

| (R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid HCl | C₉H₁₁ClFNO₃ | 4-Fluoro-3-methoxyphenyl | 247.64 | 2703514-09-2 |

| 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid HCl | C₁₀H₁₁ClF₃NO₂ | 4-Trifluoromethylphenyl | 281.65 | 1171929-36-4 |

Table 2: Halogen Substitution Trends

Biological Activity

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride is an organic compound with significant potential in various biological applications. This compound, a derivative of phenylalanine, possesses both bromine and fluorine substituents, which may influence its biological activity. The molecular formula is and it has a molecular weight of 262.08 g/mol.

The synthesis of this compound typically involves several steps:

- Bromination : Starting with 2-fluoroaniline, bromination is performed using agents like N-bromosuccinimide (NBS).

- Amination : The brominated product undergoes amination to introduce the amino group.

- Alkylation : The final step involves alkylation with an appropriate alkylating agent.

This compound is notable for its ability to undergo various chemical reactions, including oxidation and reduction, which can yield different derivatives that may exhibit distinct biological activities.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action.

The compound's mechanism of action is primarily linked to its interactions with specific enzymes or receptors in biological pathways. The presence of halogen substituents can enhance binding affinity, potentially leading to modulation of enzyme activity and subsequent therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have demonstrated that halogenated phenyl derivatives can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:

- Cytotoxicity Studies : In vitro cytotoxicity tests have shown that derivatives of amino acids can exhibit significant cytotoxic effects against cancer cell lines. For example, the IC50 values for certain derivatives ranged from 1.5 µM to greater than 100 µM depending on the specific cellular model used .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties due to the antioxidant activity observed in related compounds, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis of Biological Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling 5-bromo-2-fluorophenylboronic acid with a protected amino acid precursor (e.g., via Suzuki-Miyaura cross-coupling) followed by deprotection and HCl salt formation. Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is critical for purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- 1H/13C NMR : Expect aromatic protons at δ 7.2–7.8 ppm (split due to bromo and fluoro substituents) and a singlet for the α-amino proton (δ ~4.1 ppm). The carboxylic acid proton may appear as a broad peak (~δ 12 ppm) in DMSO-d6 .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 304.97 (C9H9BrFNO2·HCl) .

Q. How should this compound be stored to ensure stability, and what are the critical handling precautions?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or photolysis. Handle in a fume hood with PPE (nitrile gloves, lab coat, goggles). Avoid contact with oxidizers or moisture due to risks of exothermic decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are common sources of impurities?

- Methodological Answer :

- Catalyst Optimization : Use Pd(PPh3)4 (1.5 mol%) with K2CO3 in DMF/H2O (3:1) at 80°C for Suzuki coupling. Monitor pH to avoid over-acidification during HCl salt formation.

- Impurity Profiling : Common impurities include dehalogenated byproducts (e.g., 2-fluorophenyl derivatives) and dimerization artifacts. Purify via preparative HPLC (C18, 5 µm, 20 mM ammonium acetate buffer) .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Variable Temperature NMR : If splitting arises from rotameric equilibria (common in α-amino acids), acquire spectra at 60°C to coalesce peaks.

- 2D-COSY/HMBC : Assign ambiguous protons and confirm coupling between the aromatic ring and α-carbon .

- X-ray Crystallography : Resolve stereochemical ambiguities; the hydrochloride salt often crystallizes in monoclinic systems (space group P21/c) .

Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–9 buffers at 37°C for 24–72 hours. Analyze degradation products via LC-MS.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for similar hydrochlorides).

- Moisture Uptake : Use dynamic vapor sorption (DVS) to assess hygroscopicity, critical for formulation .

Q. What computational methods predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., amino group pKa ~8.5).

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., GABA receptors) to model binding poses. Parameterize halogen bonds (Br, F) explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.